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Compound of Interest

Compound Name: (Butan-2-yl)(2-phenylethyl)amine

CAS No.: 24068-20-0

Cat. No.: B433966

Get Quote

Executive Summary
(Butan-2-yl)(2-phenylethyl)amine is a synthetic N-substituted phenethylamine derivative

characterized by the addition of a sec-butyl group to the nitrogen atom of the phenethylamine

(PEA) backbone. Unlike unsubstituted PEA, which has a negligible biological half-life (<10

minutes) due to rapid degradation by Monoamine Oxidase B (MAO-B), the sec-butyl

substitution introduces significant steric hindrance. This structural modification serves two

primary pharmacokinetic functions: it shields the amine from immediate oxidative deamination

and increases lipophilicity, thereby enhancing blood-brain barrier (BBB) permeability.

Primary Application Context: Investigational neuroscience, forensic toxicology, and

sympathomimetic drug design.

Physicochemical Profiling
Understanding the physicochemical properties is the prerequisite for predicting the Absorption,

Distribution, Metabolism, and Excretion (ADME) behaviors.
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Property
Value
(Experimental/Predicted)

Pharmacokinetic
Implication

Molecular Formula C₁₂H₁₉N --

Molecular Weight 177.29 g/mol
Small molecule; favorable for

passive diffusion.

LogP (Octanol/Water) ~3.2 – 3.4 (Predicted)

High lipophilicity; predicts

complete oral absorption and

significant CNS penetration.

pKa (Base) ~9.8 – 10.1

Predominantly ionized

(cationic) at physiological pH

(7.4), but sufficient non-ionized

fraction exists for membrane

transport.

Stereochemistry 1 Chiral Center (sec-butyl)

Exists as (R)- and (S)-

enantiomers. Stereoselective

metabolism is highly probable.

Solubility
Low in water (free base); High

(HCl salt)

Formulation as a hydrochloride

salt is required for aqueous

solubility.

Absorption & Bioavailability
Mechanism of Absorption
Due to its lipophilic nature (LogP > 3) and low molecular weight, N-sec-butyl-PEA follows First-

Order Kinetics via passive transcellular diffusion.

Gastrointestinal (GI) Stability: The N-sec-butyl group protects the molecule from gastric acid

hydrolysis.

Permeability: High. The non-ionized fraction at intestinal pH (6.0–7.4) readily traverses the

enterocyte lipid bilayer.

Bioavailability (F)
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Unlike PEA, which suffers from extensive presystemic metabolism (First-Pass Effect) by

intestinal MAO-A/B, N-sec-butyl-PEA exhibits enhanced oral bioavailability.

Predicted F: >60% (compared to <5% for PEA).

Rationale: The bulky N-substituent prevents the molecule from fitting into the catalytic tunnel

of MAO enzymes during first-pass transit through the liver.

Distribution
Volume of Distribution (Vd)
The compound is expected to have a large Volume of Distribution (Vd > 3–5 L/kg), indicating

extensive tissue binding.

Protein Binding: Moderate (50–70%). Albumin and Alpha-1-acid glycoprotein (AAG) are the

primary carriers.

CNS Penetration: Rapid. The addition of the four-carbon alkyl chain significantly increases

lipid solubility compared to the parent PEA, facilitating rapid equilibration across the Blood-

Brain Barrier (BBB).

Metabolism (Core Analysis)
This is the most critical differentiator from standard phenethylamines. The metabolism shifts

from direct deamination (MAO-dependent) to oxidative dealkylation (CYP-dependent).

Phase I: Oxidative N-Dealkylation (Major Pathway)
The primary clearance mechanism is N-dealkylation mediated by hepatic Cytochrome P450

enzymes.

Enzymes Involved: CYP2D6 (major), CYP3A4 (minor).

Reaction: The sec-butyl group is hydroxylated at the alpha-carbon, leading to an unstable

carbinolamine intermediate, which collapses to release 2-Butanone and Phenethylamine

(PEA).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b433966?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Significance: This is a bioactivation-then-inactivation pathway. The metabolite PEA is a

potent trace amine but is rapidly destroyed by MAO.

Phase I: N-Hydroxylation (Minor/Toxicological Pathway)
Secondary amines can undergo N-hydroxylation to form N-hydroxy-N-sec-butyl-PEA.

Risk: N-hydroxylamines can oxidize further to nitrones, which may form Metabolic

Intermediate (MI) complexes with the heme iron of CYP450, potentially leading to

mechanism-based inhibition (suicide inhibition) of the enzyme.

Phase II: Conjugation
Resulting primary amines and subsequent carboxylic acids (Phenylacetic acid) undergo

glucuronidation or glycine conjugation (forming Phenylacetylglycine) for renal elimination.

Metabolic Pathway Diagram
The following diagram illustrates the bifurcation between stability and degradation.
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Figure 1: Predicted metabolic cascade of N-sec-butyl-PEA. The rate-limiting step is the initial

CYP-mediated dealkylation.

Excretion
Primary Route: Renal excretion.

pH Dependence: As a basic drug (pKa ~10), urinary excretion is highly pH-dependent.

Acidic Urine (pH < 6.0): Ionization increases; reabsorption decreases; clearance

increases.
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Alkaline Urine (pH > 7.5): Non-ionized fraction increases; tubular reabsorption increases;

half-life extends.

Half-Life (t1/2): Estimated at 3–6 hours (human equivalent), significantly longer than PEA

(<10 min) but shorter than Methamphetamine (9–12 hours) due to the lability of the

secondary amine.

Experimental Protocols
To validate the pharmacokinetics described above, the following standardized protocols are

recommended.

Protocol A: In Vitro Microsomal Stability Assay
Objective: Determine intrinsic clearance (

) and metabolic half-life.

Preparation: Thaw pooled Human Liver Microsomes (HLM) (20 mg/mL protein

concentration).

Incubation Mix: Phosphate buffer (100 mM, pH 7.4), HLM (0.5 mg/mL final), and Test

Compound (1 µM).

Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH-generating

system (1 mM NADPH final).

Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, 45, and 60 min.

Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g.,

Tolbutamide).

Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

Monitoring: Track loss of parent (m/z 178 → 91 transition for tropylium ion).

Calculation: Plot ln(% remaining) vs. time. Slope
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gives

.

Protocol B: Plasma Protein Binding (Equilibrium
Dialysis)
Objective: Determine fraction unbound (

) to correct potency estimates.

Apparatus: RED (Rapid Equilibrium Dialysis) device.

Setup:

Chamber A: Plasma spiked with N-sec-butyl-PEA (5 µM).

Chamber B: Isotonic Phosphate Buffer (PBS).

Equilibration: Incubate at 37°C for 4 hours on an orbital shaker.

Analysis: Sample both chambers. Match matrix (add plasma to buffer samples, buffer to

plasma samples) before extraction.

Quantification: LC-MS/MS. Calculate

.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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